Cas no 61780-06-1 (3-(4-ethylbenzoyl)pyridine)

3-(4-Ethylbenzoyl)pyridine is a specialized organic compound featuring a pyridine ring linked to a 4-ethylbenzoyl moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its ethyl-substituted aromatic ring enhances lipophilicity, potentially improving bioavailability in drug development. The compound’s dual functional groups (carbonyl and nitrogen heterocycle) offer versatile sites for further derivatization, enabling applications in ligand design or catalytic systems. High purity grades ensure consistent performance in research and industrial processes. Its stability under standard conditions facilitates handling and storage. Researchers prioritize this compound for its balanced electronic properties and compatibility with cross-coupling reactions.
3-(4-ethylbenzoyl)pyridine structure
3-(4-ethylbenzoyl)pyridine structure
Product Name:3-(4-ethylbenzoyl)pyridine
CAS No:61780-06-1
MF:C14H13NO
MW:211.259123563766
CID:466424
PubChem ID:20230282
Update Time:2025-06-07

3-(4-ethylbenzoyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • Methanone, (4-ethylphenyl)-3-pyridinyl-
    • (4-ethylphenyl)-pyridin-3-ylmethanone
    • 61780-06-1
    • (4-Ethylphenyl)(pyridin-3-yl)methanone
    • DTXSID80603891
    • Z385417936
    • AKOS009339951
    • CS-0259416
    • 3-(4-Ethylbenzoyl)pyridine
    • EN300-73273
    • SCHEMBL10829884
    • 3-(4-ethylbenzoyl)pyridine
    • MDL: MFCD11210659
    • Inchi: 1S/C14H13NO/c1-2-11-5-7-12(8-6-11)14(16)13-4-3-9-15-10-13/h3-10H,2H2,1H3
    • InChI Key: CAVOJUVKQYRYSQ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=NC=CC=1)C1C=CC(=CC=1)CC

Computed Properties

  • Exact Mass: 211.09979
  • Monoisotopic Mass: 211.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 30Ų

Experimental Properties

  • PSA: 29.96

3-(4-ethylbenzoyl)pyridine Pricemore >>

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TRC
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$ 50.00 2022-06-07
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3-(4-ethylbenzoyl)pyridine Related Literature

Additional information on 3-(4-ethylbenzoyl)pyridine

Introduction to Methanone, (4-ethylphenyl)-3-pyridinyl- (CAS No. 61780-06-1)

Methanone, (4-ethylphenyl)-3-pyridinyl- (CAS No. 61780-06-1) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural and chemical properties, plays a crucial role in the development of novel therapeutic agents and biochemical studies. The Methanone core structure combined with the (4-ethylphenyl) and 3-pyridinyl substituents contributes to its distinctive reactivity and potential biological activities.

The chemical formula of this compound can be represented as C₁₃H₁₃NO, indicating its molecular composition and the presence of nitrogen, which is often associated with bioactive molecules. The presence of the pyridinyl group suggests potential interactions with biological targets such as enzymes and receptors, making it a valuable scaffold for drug discovery. Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of this compound with greater accuracy, facilitating its integration into drug development pipelines.

In the realm of medicinal chemistry, the synthesis of Methanone, (4-ethylphenyl)-3-pyridinyl- involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The (4-ethylphenyl) moiety introduces a lipophilic character to the molecule, which can enhance its membrane permeability and bioavailability. This feature is particularly important for oral formulations where efficient absorption is critical. Additionally, the 3-pyridinyl group can serve as a hydrogen bond acceptor, improving binding affinity to biological targets.

Recent studies have highlighted the potential of heterocyclic compounds like Methanone, (4-ethylphenyl)-3-pyridinyl-, in addressing various therapeutic challenges. For instance, research has demonstrated that pyridine derivatives can modulate enzyme activity and receptor binding, making them promising candidates for treating neurological disorders, infectious diseases, and chronic conditions. The (4-ethylphenyl) substituent further enhances these properties by influencing the electronic distribution within the molecule, thereby affecting its interaction with biological systems.

The role of computational modeling in understanding the behavior of Methanone, (4-ethylphenyl)-3-pyridinyl-, cannot be overstated. Advanced techniques such as molecular dynamics simulations and quantum mechanical calculations have provided insights into how this compound interacts with biological targets at an atomic level. These insights are invaluable for designing derivatives with improved efficacy and reduced side effects. Moreover, high-throughput screening methods have enabled researchers to rapidly test large libraries of compounds for their biological activity, streamlining the drug discovery process.

Another significant aspect of Methanone, (4-ethylphenyl)-3-pyridinyl-, is its potential in material science applications. The unique structural features of this compound make it suitable for developing advanced materials with tailored properties. For example, its ability to form stable complexes with other molecules suggests applications in catalysis and chemical sensing. Furthermore, the (4-ethylphenyl) group can be used to create polymers with specific mechanical and thermal properties, expanding its utility beyond pharmaceuticals.

The synthesis of Methanone derivatives remains an active area of research due to their diverse applications. Researchers are continually exploring new synthetic pathways to improve yield and purity while reducing environmental impact. Green chemistry principles are being increasingly adopted in these efforts, emphasizing sustainable practices such as solvent recovery and catalytic processes that minimize waste generation.

In conclusion, Methanone, (4-ethylphenyl)-3-pyridinyl-, (CAS No. 61780-06-1) is a multifaceted compound with significant potential in pharmaceuticals and material science. Its unique structural features make it an attractive candidate for drug development and advanced material applications. As research progresses, new insights into its properties and applications will continue to emerge, further solidifying its importance in scientific endeavors.

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